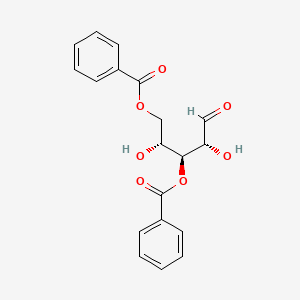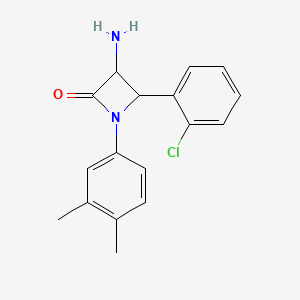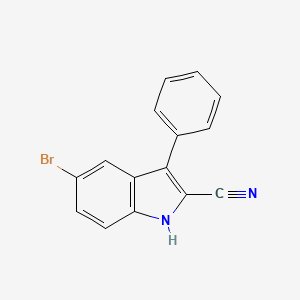
D-Xylose, 3,5-dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Xylose, 3,5-dibenzoate: is a derivative of D-xylose, a five-carbon aldose sugar. This compound is characterized by the presence of two benzoate groups attached to the 3rd and 5th carbon atoms of the D-xylose molecule. D-Xylose itself is a naturally occurring sugar found in various plants and is a significant component of hemicellulose, a major constituent of plant cell walls.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose, 3,5-dibenzoate typically involves the esterification of D-xylose with benzoic acid derivatives. One common method includes the reaction of D-xylose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of immobilized catalysts can improve the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: D-Xylose, 3,5-dibenzoate can undergo various chemical reactions, including:
Oxidation: The benzoate groups can be oxidized to form carboxylic acids.
Reduction: The ester bonds can be reduced to alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of D-xylose, 3,5-dicarboxylic acid.
Reduction: Formation of D-xylose, 3,5-dihydroxy compound.
Substitution: Formation of various substituted D-xylose derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: D-Xylose, 3,5-dibenzoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the metabolism of xylose and its derivatives. It serves as a model compound to investigate the enzymatic pathways involved in the breakdown and utilization of xylose in microorganisms .
Medicine: this compound has potential applications in drug delivery systems. The benzoate groups can be modified to attach therapeutic agents, allowing for targeted delivery and controlled release of drugs.
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and resins. Its incorporation into polymer matrices can enhance the mechanical properties and biodegradability of the resulting materials .
Mécanisme D'action
The mechanism of action of D-Xylose, 3,5-dibenzoate involves its interaction with specific enzymes and molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release D-xylose and benzoic acid. The released D-xylose can then enter metabolic pathways such as the pentose phosphate pathway, where it is further metabolized to produce energy and other essential metabolites .
Comparaison Avec Des Composés Similaires
D-Xylose: The parent compound of D-Xylose, 3,5-dibenzoate, which lacks the benzoate groups.
L-Arabinose: A similar five-carbon sugar with a different stereochemistry.
D-Arabitol: A sugar alcohol derived from the reduction of D-xylose.
Uniqueness: this compound is unique due to the presence of benzoate groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and industrial processes .
Propriétés
Formule moléculaire |
C19H18O7 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
[(2R,3S,4R)-3-benzoyloxy-2,4-dihydroxy-5-oxopentyl] benzoate |
InChI |
InChI=1S/C19H18O7/c20-11-15(21)17(26-19(24)14-9-5-2-6-10-14)16(22)12-25-18(23)13-7-3-1-4-8-13/h1-11,15-17,21-22H,12H2/t15-,16+,17+/m0/s1 |
Clé InChI |
DTZDHFWABDJANX-GVDBMIGSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H]([C@H](C=O)O)OC(=O)C2=CC=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(C(C(C=O)O)OC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)



![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)


![2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)


![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)

